molecular formula C19H21F3N4O3 B2569400 3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775411-00-1

3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No. B2569400
CAS RN: 1775411-00-1
M. Wt: 410.397
InChI Key: NUJWFRJDPCPSBO-UHFFFAOYSA-N
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Description

This compound is a chemical entity that has been studied for its potential applications in the field of medicine . It is a complex molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and trifluoromethyl and dimethoxy groups .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the pyrimidine ring and the introduction of the trifluoromethyl group . The exact details of the synthesis process would depend on the specific methods used by the researchers .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The trifluoromethyl group is attached to the pyrimidine ring, and the dimethoxy groups are attached to a benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the trifluoromethyl group could potentially affect its polarity and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Research on related compounds includes the synthesis of novel heterocyclic compounds derived from benzodifuranyl and pyrimidines, which have been explored for their anti-inflammatory and analgesic properties. These compounds show promise as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating potential applications in drug development for inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Research

  • Another study focused on the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. This research is crucial for understanding how cancer medications are processed in the body, which can inform dosing and efficacy studies (Gong, Chen, Deng, & Zhong, 2010).

Methodologies in Chemical Synthesis

  • Another paper discusses a convenient method for converting a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group, which is applicable to the preparation of potential antifungal products. This indicates the compound's relevance in synthesizing complex molecules for biological applications (Oudir, Rigo, Hénichart, & Gautret, 2006).

Antimicrobial Activity

  • Synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities have been conducted. These studies provide a basis for the potential use of similar compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and the conditions under which it is handled. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its potential medical applications, as well as investigations into its synthesis and properties .

properties

IUPAC Name

3,5-dimethoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3/c1-28-14-7-12(8-15(9-14)29-2)18(27)25-13-3-5-26(6-4-13)17-10-16(19(20,21)22)23-11-24-17/h7-11,13H,3-6H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJWFRJDPCPSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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